Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
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Overview
Description
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a decyl group and multiple dioctyl groups, along with a unique trioxo-trioxa-stannadocosa structure, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate typically involves the reaction of decyl alcohol with a stannane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the organotin compound. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The decyl and dioctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate exerts its effects involves interaction with cellular components. The organotin moiety can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with biological molecules is central to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different structural features.
Dioctyltin dichloride: Shares the dioctyl groups but lacks the complex trioxo-trioxa-stannadocosa structure.
Tetraphenyltin: An organotin compound with phenyl groups instead of decyl and dioctyl groups.
Uniqueness
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is unique due to its specific combination of decyl and dioctyl groups, along with the trioxo-trioxa-stannadocosa structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83898-58-2 |
---|---|
Molecular Formula |
C44H80O8Sn |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
4-O-[[(Z)-4-decoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-decyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C14H24O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-5-7-8-6-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*11-10-;;; |
InChI Key |
FVAWYWJWCPURJR-YFQJWWFYSA-L |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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